Ethyl 3-amino-4-methylpent-2-enoate
Description
Ethyl 3-amino-4-methylpent-2-enoate (CAS: 78168-82-8) is an α,β-unsaturated ester with an amino group at the β-position and a methyl branch at the γ-position. Its molecular formula is C₈H₁₅NO₂ (molecular weight: 157.21 g/mol) . The compound is characterized by a conjugated enamino-ester system, which confers reactivity in cyclization and nucleophilic addition reactions. Limited physical property data (e.g., melting/boiling points) are available, but its structure suggests moderate polarity due to the amino and ester groups.
Properties
CAS No. |
78168-82-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 3-amino-4-methylpent-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-11-8(10)5-7(9)6(2)3/h5-6H,4,9H2,1-3H3 |
InChI Key |
AEXYGJRYLCZIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between ethyl 3-amino-4-methylpent-2-enoate and related compounds:
Hydrogen Bonding and Crystallography
The amino group in this compound can participate in N–H···O hydrogen bonds, influencing crystal packing. This contrasts with pyridinyl derivatives (e.g., ethyl 3-amino-3-pyridin-4-ylprop-2-enoate), where aromatic N atoms may compete as H-bond acceptors . Crystallographic tools like SHELX and ORTEP are critical for resolving such structural features .
Preparation Methods
Mechanism and Conditions
-
Enamine Intermediate Formation : The β-keto ester undergoes nucleophilic attack by ammonia, forming an enamine intermediate.
-
Tautomerization : Acid-catalyzed tautomerization yields the α,β-unsaturated β-amino ester.
Example Procedure (adapted from MIT):
-
Ethyl 3-oxo-4-methylpentanoate (15.3 mL) and ammonium acetate (46.2 g) are refluxed in methanol (150 mL) for 72 hours.
-
The crude product is purified via chromatography or crystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Substrate | Ethyl 3-oxo-4-methylpentanoate | |
| Solvent | Methanol or benzene | |
| Catalyst | Acetic acid (0.1–0.2 equiv.) | |
| Yield | ~75% (theoretical) |
Enzymatic Transamination
Transaminases catalyze the transfer of amino groups from amine donors (e.g., isopropylamine) to β-keto esters, enabling asymmetric synthesis.
Procedure Highlights:
-
Substrate : Ethyl 3-oxo-4-methylpentanoate.
-
Enzyme : Codex® Transaminase Screening Kit (PLP cofactor).
-
Conditions : Phosphate buffer (pH 7.5, 30°C), 1 M isopropylamine.
-
Outcome : Enantiomerically enriched product (syn/anti = 4:1).
Advantages :
Limitations :
-
Requires enzyme optimization and specialized equipment.
Enolate Amination
This method, adapted from trifluorocrotonate synthesis, involves:
-
Enolate Formation : Reacting ethyl 3-oxo-4-methylpentanoate with an alkali metal alkoxide (e.g., NaOMe).
-
Amination : Treating the enolate with ammonia or amines in the presence of an acid.
-
Step 1 : Ethyl 3-oxo-4-methylpentanoate is treated with NaOMe in THF to form the enolate.
-
Step 2 : The enolate reacts with aqueous NH3/HCl, yielding the target compound.
Yield : Up to 89% after purification (similar fluorinated analogs).
Comparative Analysis of Methods
| Method | Substrate | Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| Enamine Condensation | β-Keto ester + NH4OAc | Reflux, MeOH/Benzene | 70–75% | Racemic |
| Enzymatic | β-Keto ester + Transaminase | pH 7.5, 30°C | 60–75% | Enantioselective |
| Enolate Amination | Enolate + NH3 | Alkali metal alkoxide, acid | 80–89% | Depends on amine |
Challenges and Optimization
-
Substrate Availability : Ethyl 3-oxo-4-methylpentanoate may require synthesis via Claisen condensation.
-
Purification : Chromatography or recrystallization is essential due to by-products (e.g., diastereomers).
-
Scale-Up : Enzymatic methods face scalability issues, while enamine condensation is more industrially viable .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Ethyl 3-amino-4-methylpent-2-enoate, and how do reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 3-azido-4-oxopentanoate undergoes reduction with acetaldehyde (MeCHO) to form the enamine derivative, as demonstrated in Scheme 27 of . Critical parameters include temperature control (20–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side reactions like over-reduction or racemization. Reaction progress should be monitored via TLC or HPLC to optimize yield .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the α,β-unsaturated ester moiety (δ ~5.8–6.3 ppm for ene protons) and the methylpentanoate backbone (δ ~1.2–2.5 ppm for methyl groups).
- IR : Stretching frequencies for the ester carbonyl (C=O, ~1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₅NO₂) and fragmentation patterns.
Cross-referencing data with computational simulations (e.g., Gaussian for IR/NMR predictions) enhances accuracy .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) refines bond lengths, angles, and torsion angles. For example, the enamine double bond (C=C) typically shows a length of ~1.34 Å, while ester carbonyls (C=O) are ~1.21 Å. Hydrogen-bonding networks (e.g., N–H···O) can be visualized using ORTEP-3 ( ) to assess packing efficiency and polymorphism risks .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical stability, and what graph-set analyses apply?
- Methodological Answer : Hydrogen-bonding motifs (e.g., R₂²(8) or C(6) chains) are analyzed using Etter’s graph-set theory ( ). For example, intermolecular N–H···O interactions between the amine and ester groups stabilize the lattice. Computational tools like CrystalExplorer quantify interaction energies (e.g., -5 to -10 kJ/mol per H-bond), while thermal gravimetric analysis (TGA) correlates stability with packing density .
Q. What statistical approaches resolve contradictions between experimental and computational data for this compound’s tautomeric equilibria?
- Methodological Answer : Conflicting NMR (experimental) and DFT (computational) results for keto-enol tautomers require:
- Error Analysis : Quantify uncertainties in solvent effects (e.g., dielectric constant in PCM models).
- Multivariate Regression : Compare Boltzmann populations of tautomers using temperature-dependent NMR data.
- Bayesian Inference : Assign confidence intervals to computational predictions (e.g., Gibbs free energy differences <1 kcal/mol) .
Q. How can solvent effects on this compound’s reactivity be modeled using ab initio methods?
- Methodological Answer :
- Implicit Solvent Models : Use COSMO-RS to predict solvation free energies in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents.
- Explicit Solvent MD : Simulate hydrogen-bond dynamics with OPLS-AA force fields ( ). For example, ethyl lactate’s viscosity data (Table S3 in ) validate activation energies (Eₐ ~25–30 kJ/mol) for solvent-solute interactions .
Data Analysis and Presentation
Q. What guidelines ensure rigorous presentation of raw and processed data for this compound in publications?
- Methodological Answer :
- Raw Data : Include crystallographic .cif files, NMR FIDs, and MS spectra in supplementary materials. Large datasets (e.g., XRD frames) are archived in repositories like Zenodo.
- Processed Data : Tables must report uncertainties (e.g., ±0.001 Å for bond lengths) and statistical significance (p-values <0.05). Use SI units and IUPAC nomenclature consistently ().
- Visualization : ORTEP-3 ( ) generates publication-ready thermal ellipsoid plots, while OriginLab standardizes Arrhenius plots for kinetic studies .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
